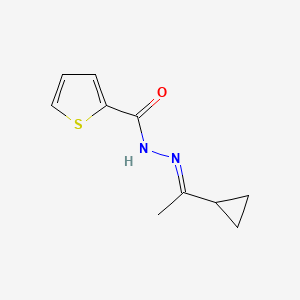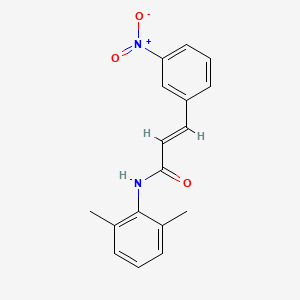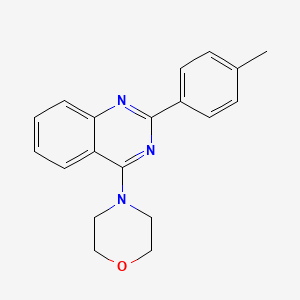![molecular formula C18H21NO4 B5764567 N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine, commonly known as HCEB, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. HCEB is a derivative of the endocannabinoid anandamide and has been shown to exhibit anti-inflammatory and neuroprotective properties. In
作用机制
The exact mechanism of action of HCEB is not fully understood. However, it is believed to work by modulating the endocannabinoid system. HCEB is a derivative of anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the body. HCEB is thought to work by binding to these receptors and modulating their activity, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
HCEB has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce oxidative stress and the production of reactive oxygen species. In animal models, HCEB has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using HCEB in lab experiments is its specificity. HCEB is a selective modulator of the endocannabinoid system, which means that it only affects certain receptors in the body. This specificity makes it an ideal compound for studying the endocannabinoid system and its role in various physiological processes.
However, one of the limitations of using HCEB in lab experiments is its cost and availability. HCEB is a relatively new compound, and its synthesis is complex and time-consuming. This makes it difficult for researchers to obtain large quantities of HCEB for use in experiments.
未来方向
There are several future directions for research on HCEB. One area of research is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of HCEB and its effects on the endocannabinoid system.
Conclusion:
In conclusion, HCEB is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an ideal compound for studying the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications.
合成方法
HCEB can be synthesized using a multi-step process. The first step involves the synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid, which is then coupled with beta-alanine using a coupling reagent like HATU or EDC. The resulting product is then purified using column chromatography to obtain HCEB in its pure form.
科学研究应用
HCEB has been the subject of several scientific studies, and its potential therapeutic applications are being explored. One of the significant areas of research is its anti-inflammatory properties. HCEB has been shown to reduce inflammation in animal models of colitis and arthritis. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
Another area of research is the neuroprotective properties of HCEB. Studies have shown that HCEB protects neurons from oxidative stress and reduces the production of reactive oxygen species. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-16(21)9-13-19-17(22)15-6-4-14(5-7-15)8-12-18(23)10-2-1-3-11-18/h4-7,23H,1-3,9-11,13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAGHYAJHJXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)


![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
